molecular formula C11H14F3NO B1443412 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene CAS No. 1247503-10-1

1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene

Cat. No. B1443412
CAS RN: 1247503-10-1
M. Wt: 233.23 g/mol
InChI Key: OQCKVOZOXALOGP-UHFFFAOYSA-N
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Description

“1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” is a versatile chemical compound utilized in diverse scientific research . It offers fascinating properties and endless possibilities for groundbreaking experiments.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly interesting due to its ability to enhance the metabolic stability and binding affinity of potential medications. The aminobutan-2-yl moiety could be used to introduce chirality into drug molecules, which is crucial for their activity and specificity .

Materials Science

The compound’s unique structure makes it a candidate for the development of novel materials. For instance, its benzene ring provides aromaticity, which is a desirable feature in the synthesis of polymers and resins. The presence of the trifluoromethyl group could contribute to the hydrophobicity and durability of materials, making them suitable for specialized applications such as coatings or insulating materials .

Environmental Science

In environmental science, “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” could be used as a standard or reference compound in the analysis of environmental pollutants. Its stability and distinctive chemical signature allow for accurate tracking and quantification of similar compounds in various ecosystems .

Analytical Chemistry

This compound can be utilized in analytical chemistry as a calibration standard for chromatographic or spectroscopic methods. Its well-defined structure and properties, such as molecular weight and boiling point, make it suitable for method development and validation in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially those involving enzymes that target aromatic or fluorinated substrates. It could also serve as a precursor for the synthesis of biochemical probes or fluorescent markers due to its modifiable functional groups .

Pharmacology

Pharmacologically, “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” may be explored for its potential as a prodrug or an active pharmaceutical ingredient (API). Its structural features suggest that it could interact with biological targets, influencing pharmacokinetics and pharmacodynamics in drug development studies .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-9(7-15)16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCKVOZOXALOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.